1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid
Description
1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid is a synthetic small molecule featuring an indazole core substituted with a 2,5-dichlorobenzyl group at the N1 position and a carboxylic acid moiety at the C3 position. Key structural attributes include:
- Molecular Formula: C₁₅H₁₀Cl₂N₂O₂ (inferred from analogs)
- Core Structure: Indazole (a fused bicyclic system with two nitrogen atoms) .
- Substituents: A 2,5-dichlorophenylmethyl group and a carboxylic acid group.
The 2,5-dichloro substitution pattern on the phenyl ring distinguishes it from positional isomers (e.g., 2,4-dichloro derivatives) and may influence electronic effects, steric bulk, and target interactions.
Properties
CAS No. |
920019-72-3 |
|---|---|
Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-5-6-12(17)9(7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
InChI Key |
NZEPLLHOPPAOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=CC(=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diazotization-Based Synthesis
A highly efficient and widely cited method for synthesizing 1H-indazole-3-carboxylic acid derivatives involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates via diazotization reagents. This method is characterized by:
- Mild reaction conditions.
- Operational simplicity.
- Rapid reaction rates.
- High yields.
- Broad substrate scope.
In this protocol, the key intermediate is a diazonium salt, which undergoes intramolecular cyclization to form the indazole ring system with a carboxylic acid substituent at the 3-position.
This approach was successfully applied to the synthesis of lonidamine, yielding 1H-indazole-3-carboxylic acid derivatives with total yields around 60% for lonidamine itself.
Classical Multi-Step Synthesis from Phenylhydrazine
An alternative method involves:
- Starting from phenylhydrazine, which is acetylated to beta-acetylphenylhydrazine.
- Reacting with hydrated chloral and hydroxylamine hydrochloride to form N-acetamido-isonitro-acetanilide.
- Cyclization under concentrated sulfuric acid to yield 1H-indazole-3-carboxylic acid.
This method is more laborious but has been historically used for the preparation of lonidamine precursors.
Crystallographic Forms and Purification
1H-indazole-3-carboxylic acid exists in at least two crystalline forms (Form A and Form B), which can be interconverted by recrystallization techniques:
| Form | Preparation Method | Characteristics |
|---|---|---|
| Form A | Suspension of Form B in refluxing methanol for 4 hours | Solvent-free, crystalline form |
| Form B | Precipitation from aqueous acidic mixture (acetic acid + HCl) at 90 ± 5 °C | Isolated as a wet cake solid |
Form A is typically preferred for further synthetic steps due to its purity and stability.
Alkylation to Form 1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid
Alkylation Reaction Conditions
The final step involves the reaction of 1H-indazole-3-carboxylic acid with 2,5-dichlorobenzyl chloride (or bromide) under basic conditions to introduce the 2,5-dichlorobenzyl substituent at the N1 position. Key parameters include:
- Use of a non-nucleophilic base such as diisopropylethylamine.
- Solvent: polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Reaction temperature: room temperature to reflux conditions depending on the solvent.
- Reaction time: several hours to overnight stirring, sometimes followed by heating.
This step can be performed either in a one-pot manner or by isolating intermediates for purification before alkylation.
Isolation and Purification
Post-reaction, the mixture is typically quenched with water, and the organic layer is separated. The product can be purified by:
- Extraction with dichloromethane.
- Precipitation and filtration.
- Drying under vacuum at elevated temperatures (e.g., 90 °C overnight).
Yields for this step are generally high, with reported isolated yields around 70-80% for the indazole carboxylic acid derivatives.
Summary of a Representative Synthetic Route
Additional Notes on Mechanism and Optimization
- The diazotization route proceeds through a diazonium salt intermediate, which facilitates ring closure to the indazole core.
- Alkylation selectivity is controlled by the choice of base and solvent; non-nucleophilic bases prevent side reactions.
- Crystallographic form control of the indazole-3-carboxylic acid intermediate affects the purity and yield of the final product.
- Recent studies emphasize the use of mild conditions and environmentally benign solvents to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, various solvents and temperatures.
Major Products Formed:
Oxidized Derivatives: Formation of ketones, aldehydes, or carboxylic acids.
Reduced Derivatives: Formation of alcohols or amines.
Substituted Derivatives: Formation of halogenated, alkylated, or arylated products.
Scientific Research Applications
1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism (2,5- vs. 2,4-Dichloro Substitution)
Lonidamine (1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid) shares the indazole-carboxylic acid core but differs in the chlorine substitution positions:
Key Differences :
- Substitution Effects : The 2,5-dichloro configuration may alter the molecule’s dipole moment and binding affinity compared to lonidamine’s 2,4-dichloro arrangement.
- Biological Implications : Lonidamine’s antitumor activity is linked to mitochondrial inhibition ; the 2,5-substituted analog could exhibit modified potency or selectivity due to steric or electronic variations.
Core Heterocycle Variation: Indazole vs. Pyrazole
The pyrazole analog 1-[(2,5-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1480360-32-4) shares the 2,5-dichlorobenzyl group but replaces indazole with pyrazole:
Key Differences :
- Metabolic Stability : Pyrazole’s smaller structure may undergo faster hepatic metabolism, whereas indazole’s rigidity could prolong half-life.
Carboxylic Acid Positioning: Indazole-3-carboxylic Acid vs. Indole-2-carboxylic Acid Derivatives
Indole-2-carboxylic acid derivatives (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) differ in both core structure (indole vs. indazole) and acid group position :
- Activity Modulation : Carboxylic acid positioning influences hydrogen-bonding capacity and interaction with enzymatic active sites.
- Synthetic Accessibility : Indazole derivatives may require more complex synthetic routes compared to indole analogs .
Biological Activity
1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Structural Characteristics
The compound features a unique indazole core structure, which consists of a fused benzene and pyrazole ring. The presence of the carboxylic acid functional group at the 3-position enhances its reactivity and solubility in organic solvents. The dichlorophenyl substituent contributes to its biological properties, potentially influencing its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including 1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid. For instance, a related compound exhibited significant inhibitory effects on various cancer cell lines, such as K562 and Hep-G2. The mechanism of action often involves the induction of apoptosis through modulation of apoptosis-related proteins like Bcl-2 and Bax .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid | K562 | TBD | Apoptosis induction |
| Related Indazole Derivative | Hep-G2 | 3.32 | Bcl-2 inhibition |
Anti-inflammatory Effects
The anti-inflammatory properties of indazole derivatives are also noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting that 1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid may exert similar effects. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
Indazole derivatives have demonstrated antimicrobial properties against various pathogens. The presence of the carboxylic acid moiety is believed to enhance their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Study 1: Antitumor Efficacy
A recent investigation into the antitumor efficacy of indazole derivatives reported that compounds structurally related to 1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy.
Study 2: Mechanistic Insights
Another study focused on the mechanistic aspects of apoptosis induced by indazole derivatives. It was found that these compounds could activate caspase pathways leading to programmed cell death in cancer cells, highlighting their potential as therapeutic agents in oncology .
Q & A
Q. What are the optimal synthetic routes for 1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid?
The synthesis typically involves multi-step pathways, including:
- Indazole core formation : Cyclization of substituted hydrazines with carbonyl precursors under acidic conditions.
- Substitution and alkylation : Introducing the 2,5-dichlorobenzyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- Carboxylic acid functionalization : Hydrolysis of ester intermediates using alkaline conditions (e.g., NaOH/EtOH) or enzymatic methods for stereocontrol. Key parameters include reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Purification often employs column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify substituent positions and absence of byproducts (e.g., δ 7.2–8.1 ppm for aromatic protons).
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1680–1720 cm⁻¹).
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA).
Q. What experimental strategies are recommended to assess solubility and stability?
- Solubility profiling :
- Test in solvents of varying polarity (water, DMSO, ethanol) via shake-flask method at 25°C.
- Use UV-Vis spectroscopy to quantify saturation points.
- Stability studies :
- Monitor degradation under accelerated conditions (40°C/75% RH) over 4 weeks via HPLC.
- Assess photostability under UV light (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Reaction path search : Apply quantum chemical calculations (DFT, B3LYP/6-31G*) to predict activation energies and intermediates.
- Transition state analysis : Identify rate-limiting steps using Gaussian or ORCA software.
- Machine learning : Train models on existing indazole reaction datasets to predict optimal catalysts/solvents. Experimental validation via high-throughput screening (e.g., 96-well plates) is critical to refine computational predictions .
Q. What methodologies resolve contradictory spectral data in structural elucidation?
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity.
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., dichlorophenyl orientation).
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Statistical methods like principal component analysis (PCA) can correlate spectral outliers with synthetic batch variations .
Q. How can reaction engineering improve yield in large-scale synthesis?
- Process intensification :
- Microreactor systems for precise temperature/residence time control.
- Continuous-flow crystallization to enhance purity.
- Design of experiments (DoE) :
- Apply Box-Behnken or central composite designs to optimize variables (e.g., stoichiometry, pH).
- Response surface methodology (RSM) to model non-linear interactions.
- Membrane separation : Use nanofiltration to recover unreacted intermediates .
Q. What strategies address low bioactivity in pharmacological assays?
- Structure-activity relationship (SAR) studies :
- Modify the indazole core (e.g., halogen substitution) or carboxylic acid moiety (e.g., ester prodrugs).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
